molecular formula C21H19N5O B5686513 N-cyclopropyl-N-(1H-indol-5-ylmethyl)-3-(4H-1,2,4-triazol-4-yl)benzamide

N-cyclopropyl-N-(1H-indol-5-ylmethyl)-3-(4H-1,2,4-triazol-4-yl)benzamide

Cat. No. B5686513
M. Wt: 357.4 g/mol
InChI Key: ZBHCSDIBBSSUKD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-cyclopropyl-N-(1H-indol-5-ylmethyl)-3-(4H-1,2,4-triazol-4-yl)benzamide, commonly known as CPI-136, is a small molecule inhibitor that has shown promising results in various scientific research studies. This compound has gained significant attention due to its potential therapeutic applications in cancer treatment.

Mechanism of Action

CPI-136 exerts its anti-cancer effects by inhibiting the activity of the protein kinase CK2, which plays a critical role in cell proliferation and survival. By inhibiting CK2, CPI-136 induces cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects:
In addition to its anti-cancer effects, CPI-136 has been shown to have other biochemical and physiological effects. It has been shown to inhibit the replication of the hepatitis C virus, making it a potential candidate for the treatment of hepatitis C. CPI-136 has also been shown to inhibit the growth of malaria parasites, making it a potential candidate for the treatment of malaria.

Advantages and Limitations for Lab Experiments

One of the major advantages of CPI-136 is its specificity towards CK2, which minimizes off-target effects. However, one of the limitations of CPI-136 is its poor solubility in water, which can make it difficult to administer in vivo.

Future Directions

There are several future directions for the development and application of CPI-136. One potential direction is the optimization of the synthesis method to improve the yield and solubility of the compound. Another direction is the development of CPI-136 derivatives with improved pharmacokinetic properties. In addition, further studies are needed to evaluate the efficacy of CPI-136 in preclinical and clinical trials for the treatment of cancer, hepatitis C, and malaria.

Synthesis Methods

The synthesis of CPI-136 involves a multi-step process that begins with the reaction of 1H-indole-5-carboxaldehyde with cyclopropylamine to form N-cyclopropyl-1H-indole-5-carboxamide. This intermediate is then reacted with 4H-1,2,4-triazole-3-thiol to form N-cyclopropyl-N-(1H-indol-5-ylmethyl)-3-(4H-1,2,4-triazol-4-yl)benzamide.

Scientific Research Applications

CPI-136 has been extensively studied for its potential therapeutic applications in cancer treatment. It has been shown to inhibit the growth and proliferation of various cancer cell lines, including breast cancer, lung cancer, and leukemia. In addition, CPI-136 has been shown to sensitize cancer cells to chemotherapy and radiation therapy, making it a promising candidate for combination therapy.

properties

IUPAC Name

N-cyclopropyl-N-(1H-indol-5-ylmethyl)-3-(1,2,4-triazol-4-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N5O/c27-21(17-2-1-3-19(11-17)25-13-23-24-14-25)26(18-5-6-18)12-15-4-7-20-16(10-15)8-9-22-20/h1-4,7-11,13-14,18,22H,5-6,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBHCSDIBBSSUKD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1N(CC2=CC3=C(C=C2)NC=C3)C(=O)C4=CC(=CC=C4)N5C=NN=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-cyclopropyl-N-(1H-indol-5-ylmethyl)-3-(4H-1,2,4-triazol-4-yl)benzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.